molecular formula C14H24OSi2 B14544922 1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane CAS No. 62336-35-0

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane

Cat. No.: B14544922
CAS No.: 62336-35-0
M. Wt: 264.51 g/mol
InChI Key: GLHKNKCWJOKOPZ-UHFFFAOYSA-N
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Description

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane is a chemical compound that belongs to the class of organosilicon compounds It features a silolane ring structure with a trimethylsilyl group attached to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silolane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether with similar reactivity.

    1-Phenyl-2-trimethylsilylacetylene: An SiMe3-substituted alkyne with comparable chemical properties.

Uniqueness

1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane is unique due to its silolane ring structure, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group further enhances its versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62336-35-0

Molecular Formula

C14H24OSi2

Molecular Weight

264.51 g/mol

IUPAC Name

trimethyl-(1-methyl-1-phenylsilolan-2-yl)oxysilane

InChI

InChI=1S/C14H24OSi2/c1-16(2,3)15-14-11-8-12-17(14,4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3

InChI Key

GLHKNKCWJOKOPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCC1O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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